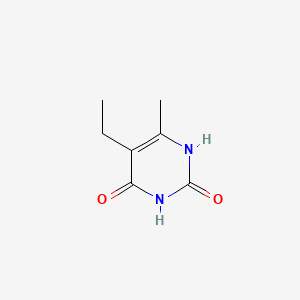

Uracil, 5-ethyl-6-methyl-

Descripción general

Descripción

Uracil, 5-ethyl-6-methyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features ethyl and methyl groups substituted at the 5th and 6th positions of the uracil ring, respectively. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-methyluracil typically involves the alkylation of uracil derivatives. One common method is the reaction of uracil with ethyl iodide and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for uracil derivatives often involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Uracil, 5-ethyl-6-methyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5th or 6th positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenated reagents like ethyl iodide or methyl iodide in the presence of a base are typical for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups .

Aplicaciones Científicas De Investigación

Uracil, 5-ethyl-6-methyl- is a derivative of uracil that has applications in scientific research, including use as a building block for synthesizing complex molecules. It can also mimic natural nucleobases to interfere with nucleic acid synthesis, potentially inhibiting virus replication or cancer cell proliferation. The specific pathways and targets depend on the application and derivative structure.

Scientific Research Applications

- Chemistry Uracil, 5-ethyl-6-methyl- serves as a fundamental component in creating more complex molecules.

- Biology The compound can be employed to study nucleic acid interactions and enzyme mechanisms.

- Medicine Uracil derivatives hold promise as potential antiviral and anticancer agents.

- Industry Uracil, 5-ethyl-6-methyl- is used in developing pharmaceuticals and agrochemicals.

Synthesis of Uracil Derivatives

Uracil derivatives can be prepared through different methods, including cyclization of a suitable intermediate or transformation of a uracil derivative . One process involves converting a compound of formula II into a mesylate derivative of formula III, then reducing this compound to produce the desired uracil derivative .

Other Uracil Derivatives

Other research findings include:

- 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil exhibit high proliferative activity in vitro and could be recommended for additional studies of regenerative activity in vivo .

- Uracil-containing heterodimers have been synthesized by combining nucleoside inhibitors of herpes viruses with nonnucleoside HIV reverse transcriptase inhibitors .

- Various methods exist for synthesizing 5- and 6-substituted uracil derivatives, with applications in preparing glutamate agonists and antagonists, 5-benzyluracils, and other complex molecules .

Mecanismo De Acción

The mechanism of action of uracil, 5-ethyl-6-methyl- involves its interaction with various molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The specific pathways and targets depend on the particular application and the structure of the derivative .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

6-Methyluracil: Another uracil derivative with different substitution patterns.

5-Bromouracil: Used in mutagenesis studies due to its ability to substitute for thymine in DNA.

Uniqueness

Uracil, 5-ethyl-6-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it valuable for specialized applications where other uracil derivatives may not be as effective .

Actividad Biológica

Uracil, 5-ethyl-6-methyl- (also known as 5-ethyl-6-methyl-2-thiouracil or EMTU) is a derivative of uracil that has garnered attention for its significant biological activity, particularly in the context of thyroid function and potential therapeutic applications. This article provides a comprehensive overview of the compound's mechanisms of action, biochemical properties, and relevant research findings.

Target of Action:

The primary target for EMTU is the thyroid gland, specifically interacting with thyroglobulin and thyroid peroxidase. By inhibiting these components, EMTU disrupts the synthesis of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3) .

Mode of Action:

EMTU inhibits the iodination of tyrosine residues in thyroglobulin, which is essential for thyroid hormone production. This inhibition leads to decreased hormone synthesis, thereby reducing metabolic rates in hyperthyroid conditions . The compound also interacts with enzymes crucial for hormone synthesis, effectively lowering the levels of stored thyroid hormones .

Pharmacokinetics

The pharmacokinetics of EMTU reveal that its clinical effects in treating hyperthyroidism may have a lag period of up to two weeks. This delay is influenced by the existing stores of thyroglobulin and various physiological factors .

EMTU exhibits profound effects on various cellular processes. It alters cell signaling pathways, gene expression, and cellular metabolism. In thyroid cells, EMTU's inhibitory action on thyroid hormones results in a decreased metabolic rate and alleviation of hyperthyroid symptoms .

Antiviral and Antitumor Properties

Recent studies have highlighted the potential antiviral and antitumor activities of uracil derivatives, including EMTU. For instance, analogues of EMTU have shown potent inhibition against human immunodeficiency virus (HIV) type 1 . Moreover, uracil derivatives have been reported to possess significant anticancer properties by inhibiting key enzymes involved in tumor progression .

Antimicrobial Activity

Research has demonstrated that certain 5-alkyluracils exhibit broad-spectrum antibacterial activity. For example, compounds structurally related to EMTU have shown effectiveness against various Gram-positive and Gram-negative bacteria . This antimicrobial action is attributed to their ability to inhibit essential bacterial enzymes.

Case Studies

Case Study 1: Thyroid Dysfunction Treatment

In a clinical study involving patients with hyperthyroidism, treatment with EMTU resulted in a significant reduction in serum T4 and T3 levels after a two-week period. Patients reported decreased symptoms associated with hyperthyroidism, confirming the compound's efficacy in managing thyroid dysfunction .

Case Study 2: Antiviral Efficacy

A study investigating the antiviral properties of EMTU analogues found that specific derivatives exhibited high potency against HIV-1 in vitro. These compounds demonstrated selective inhibition without significant toxicity to host cells, suggesting their potential as therapeutic agents .

Data Tables

| Property | Details |

|---|---|

| Chemical Structure | 5-Ethyl-6-methyl-2-thiouracil |

| Molecular Weight | 174.23 g/mol |

| Primary Target | Thyroid peroxidase |

| Biological Activities | Antiviral, antitumor, antibacterial |

| Clinical Applications | Treatment for hyperthyroidism |

Propiedades

IUPAC Name |

5-ethyl-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSKTUHNJCDYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147491 | |

| Record name | Uracil, 5-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10606-53-8 | |

| Record name | Uracil, 5-ethyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 5-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.